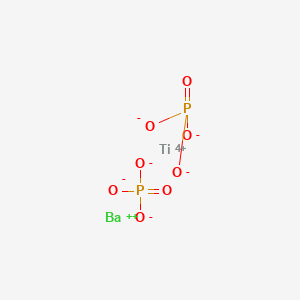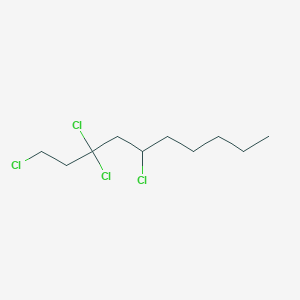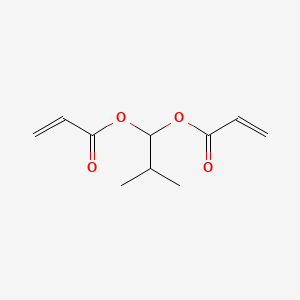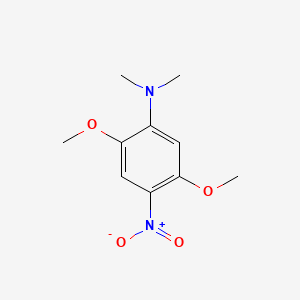
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-: is an organic compound with the molecular formula C10H14N2O4 It is a derivative of benzenamine (aniline) where the amino group is substituted with two methoxy groups at the 2 and 5 positions, and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with .
Nitration: The amino group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.
Dimethylation: The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to yield .
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products:
Reduction: 2,5-dimethoxy-N,N-dimethyl-4-aminobenzenamine.
Oxidation: 2,5-dimethoxybenzoquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution and reduction reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in organic electronics and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- 2,5-Dimethoxyaniline
- 4-Nitroaniline
Comparison:
- Benzenamine, N,N-dimethyl-4-nitro- lacks the methoxy groups, making it less reactive in certain substitution reactions.
- 2,5-Dimethoxyaniline does not have the nitro group, resulting in different reactivity and applications.
- 4-Nitroaniline lacks both the methoxy and dimethylamino groups, making it less versatile in synthetic applications.
Uniqueness: Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, providing a balance of reactivity that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
71550-50-0 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |
InChI Key |
JSOVAHGEPQCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


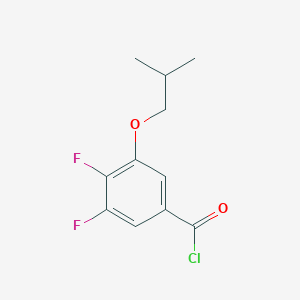
![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-alanine](/img/structure/B12642102.png)
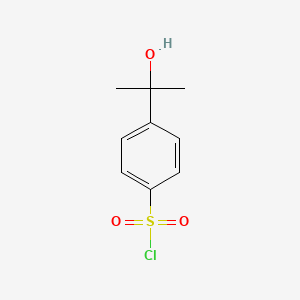
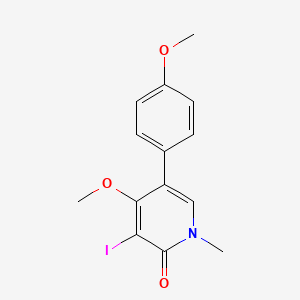
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

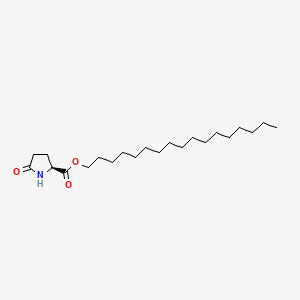
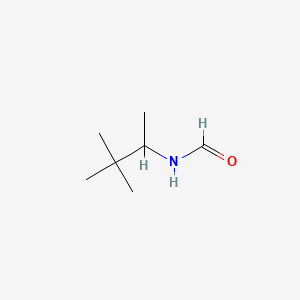
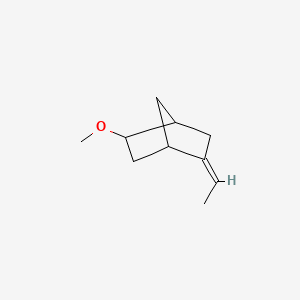
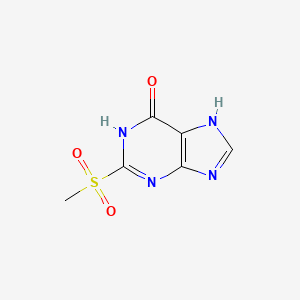
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
